molecular formula C13H15NO2 B6362142 1,6-Diethyl-1H-indole-2-carboxylic acid CAS No. 1240570-70-0

1,6-Diethyl-1H-indole-2-carboxylic acid

Cat. No.: B6362142
CAS No.: 1240570-70-0
M. Wt: 217.26 g/mol
InChI Key: FKUTVAZESJQZPY-UHFFFAOYSA-N
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Description

1,6-Diethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a key structural component in many bioactive molecules, making it a valuable target for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

Indole derivatives, such as 1,6-Diethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and are the primary targets of these compounds .

Mode of Action

The interaction of this compound with its targets results in a series of changes at the molecular level. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer of HIV-1 integrase . This interaction disrupts the normal function of the target, leading to the desired therapeutic effects .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . The degradation of tryptophan in higher plants produces indole-3-acetic acid, a plant hormone . The influence of indole derivatives on these pathways can have downstream effects on a variety of biological processes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Understanding these environmental influences can provide valuable insights into the optimal use of this compound.

Chemical Reactions Analysis

1,6-Diethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1,6-Diethyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

1,6-Diethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Biological Activity

Overview

1,6-Diethyl-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Target Interaction

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets. Notably, it has been shown to inhibit the strand transfer activity of HIV-1 integrase by chelating two magnesium ions within the active site of the enzyme. This inhibition is critical as integrase plays a vital role in the HIV replication cycle .

Biochemical Pathways

The compound influences various biochemical pathways, particularly those involving tryptophan metabolism. The indole nucleus, which serves as the core structure of this compound, is essential for its interaction with biological targets, facilitating its broad-spectrum activity.

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties. For instance, structural optimizations have led to derivatives with improved inhibitory effects against HIV-1 integrase. One such derivative achieved an IC50 value of 0.13 μM, showcasing enhanced potency compared to the parent compound .

Anticancer Properties

Indole derivatives are also being explored for their anticancer potential. The mechanism by which these compounds exert their effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have shown that modifications at various positions on the indole ring can significantly alter biological activity and enhance therapeutic efficacy .

Antimicrobial Effects

The antimicrobial properties of this compound have also been documented. This compound demonstrates effectiveness against a range of bacterial strains, making it a candidate for further development in treating infections.

Study 1: HIV-1 Integrase Inhibition

A recent study evaluated the inhibitory effects of several indole derivatives on HIV-1 integrase. The findings revealed that compounds with structural modifications at the C3 position exhibited enhanced binding affinity and inhibitory activity compared to the parent compound. The best-performing derivative had an IC50 value of 3.11 μM .

CompoundIC50 Value (μM)Structural Modification
132.37None
17a3.11C6 Halogenated Benzene
20a0.13Extended C3 Branch

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of indole derivatives, it was found that specific substitutions at the C6 position significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with methoxyphenyl groups showed improved activity compared to simpler derivatives.

Properties

IUPAC Name

1,6-diethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUTVAZESJQZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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